molecular formula C7H7ClN2 B1330079 6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine CAS No. 23596-25-0

6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine

Cat. No. B1330079
Key on ui cas rn: 23596-25-0
M. Wt: 154.6 g/mol
InChI Key: WSJKRCBUBLIDBF-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

Under nitrogen, 6-chloro-5-aza indole (500 mg, 3.29 mmol) was dissolved in 2.0 M BH3.SMe2 in THF (6.6 mL, 13.16 mmol) and heated gently to 68° C. for 2 h. After cooling to ambient temperature, MeOH (6.0 mL) was added slowly over 20 min. Once bubbling had stopped, the reaction was heated to 68° C. for 30 min, then cooled to ambient temperature and concentrated in vacuo. Chromatography on silica gel (gradient elution, 0-60% EtOAc/petrol), gave the title compound (209 mg, 41%) as colourless oil. 1H NMR (CDCl3): 7.86 (1H, s), 6.43 (1H, s), 4.33 (1H, s), 3.80-3.65 (2H, m), 3.05 (2H, t).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
BH3
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
41%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][N:3]=1.S(C)C.C1COCC1>CO>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[CH2:6][CH2:7][NH:8][C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C2C=CNC2=C1
Name
BH3
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(C)C
Name
Quantity
6.6 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Once bubbling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 68° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)CCN2
Measurements
Type Value Analysis
AMOUNT: MASS 209 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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